molecular formula C10H14Li2N5O13P3 B12363663 dGTP-d14 (dilithium)

dGTP-d14 (dilithium)

Cat. No.: B12363663
M. Wt: 533.2 g/mol
InChI Key: JMSIWULFUCIEMD-LBCNLDTASA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dGTP-d14 (dilithium), or 2'-deoxyguanosine-5'-triphosphate-d14 dilithium, is a stable isotope-labeled analog of deoxyguanosine triphosphate (dGTP). Its molecular formula is C₁₀D₁₄Li₂N₅O₁₃P₃ with a molecular weight of 538.10 g/mol (discrepancies in reported weights, e.g., 533.13 g/mol in some sources, may arise from isotopic purity variations) . This compound is deuterated at 14 hydrogen positions and enriched with ¹⁵N₅, making it a critical tool in pharmacokinetic and metabolic tracing studies during drug development. Its dilithium salt form enhances solubility in polar solvents like DMSO and aqueous buffers .

Key properties include:

  • CAS Number: 2564-35-4 (dGTP base); specific isotope-labeled forms have unique identifiers.
  • Storage: Stable as a solid at -20°C for 3 years or 4°C for 2 years; solutions are stable at -80°C for 6 months .
  • Applications: Used in quantitative mass spectrometry, nucleic acid synthesis studies, and as a tracer to monitor drug metabolism without interfering with biological pathways .

Properties

Molecular Formula

C10H14Li2N5O13P3

Molecular Weight

533.2 g/mol

IUPAC Name

dilithium;deuterio [[deuteriooxy-[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H16N5O13P3.2Li/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17);;/q;2*+1/p-2/t4-,5+,6+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,16D;;/hD5

InChI Key

JMSIWULFUCIEMD-LBCNLDTASA-L

Isomeric SMILES

[2H]C1=NC2=C(N1[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])OP(=O)([O-])O[2H])([2H])O[2H])([2H])[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dGTP-d14 (dilithium) involves the incorporation of deuterium atoms into the guanosine nucleotide. The process typically starts with the synthesis of 2’-deoxyguanosine, followed by the phosphorylation of the 5’-hydroxyl group to form 2’-deoxyguanosine-5’-triphosphate.

Industrial Production Methods: Industrial production of dGTP-d14 (dilithium) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity. The compound is typically produced in controlled environments to prevent contamination and ensure consistency .

Chemical Reactions Analysis

Types of Reactions: dGTP-d14 (dilithium) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its role in DNA synthesis and other biochemical processes .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of dGTP-d14 (dilithium) can lead to the formation of 8-oxo-dGTP, a common oxidative damage product .

Scientific Research Applications

dGTP-d14 (dilithium) has a wide range of scientific research applications:

    Chemistry: Used as a tracer in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Plays a crucial role in DNA synthesis and repair studies. It is used to investigate the effects of oxidative damage on DNA.

    Medicine: Employed in the development of diagnostic tools and therapeutic agents. It is particularly useful in cancer research for studying the effects of oxidative stress on DNA.

    Industry: Used in the production of high-fidelity DNA polymerases and other biotechnological applications.

Mechanism of Action

The mechanism of action of dGTP-d14 (dilithium) involves its incorporation into DNA during synthesis. The deuterium atoms in the compound provide stability and resistance to oxidative damage, making it a valuable tool for studying DNA synthesis and repair mechanisms. The compound targets DNA polymerases and other enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

dGTP (unlabeled)

  • Molecular Formula : C₁₀H₁₆N₅O₁₃P₃ (vs. C₁₀D₁₄Li₂N₅O₁₃P₃ for dGTP-d14).
  • Key Differences : The absence of deuterium and lithium reduces its utility in tracer studies. Unlabeled dGTP is prone to metabolic interference, limiting its use in pharmacokinetic assays .

Biotin-14-dATP

  • Structure : A dATP analog with biotin attached via a 14-atom linker at the purine base’s 6-position.
  • Function : Used for DNA labeling in hybridization assays (e.g., nick translation, terminal transferase reactions). Unlike dGTP-d14, it serves as a detection tool rather than a metabolic tracer .
  • Solubility : Compatible with enzymatic reactions but requires streptavidin for detection, adding complexity compared to dGTP-d14’s direct isotopic detection .

Isotope-Labeled Nucleotides

¹³C/¹⁵N-labeled dNTPs

  • Utility : Similar to dGTP-d14 in mass spectrometry but lack deuterium, reducing resolution in hydrogen-sensitive assays.
  • Cost : ¹³C/¹⁵N labeling is often more expensive than deuterium due to lower natural abundance .

³H-labeled dGTP

  • Detection: Relies on radioactivity, posing safety and disposal challenges. dGTP-d14’s non-radioactive detection (via MS) offers safer, higher-throughput alternatives .

Research Findings and Discrepancies

  • Stability Variations : recommends room-temperature storage for solids, while specifies -20°C. This discrepancy underscores the need for manufacturer-specific validation .
  • Molecular Weight : Differences in reported weights (538.10 vs. 533.13 g/mol) may reflect batch-specific isotopic enrichment levels .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing dGTP-d14 (dilithium) to ensure isotopic purity and reproducibility?

  • Methodological Answer : Synthesis requires rigorous control of deuterium incorporation during enzymatic or chemical synthesis. Isotopic purity can be validated using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuteration at all 14 positions. Reproducibility hinges on documenting reaction conditions (e.g., temperature, pH, and solvent ratios) and cross-referencing with established protocols for nucleotide deuteration .

Q. How does the stability of dGTP-d14 (dilithium) vary under different storage conditions, and what analytical methods are optimal for assessing degradation?

  • Methodological Answer : Stability studies should compare degradation kinetics under varying temperatures (-80°C vs. -20°C), pH (6.5–8.0), and buffer compositions. Use reverse-phase HPLC with UV detection (254 nm) to quantify intact dGTP-d14 and identify degradation products (e.g., deaminated or hydrolyzed derivatives). Include internal standards like non-deuterated dGTP for calibration .

Q. Which spectroscopic techniques are most effective for distinguishing dGTP-d14 (dilithium) from non-deuterated analogs in mixed samples?

  • Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) can detect C-D bond vibrations (~2100–2200 cm⁻¹), while NMR (¹H and ²H) resolves isotopic shifts in the purine ring. For complex mixtures, tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) enhances specificity .

Advanced Research Questions

Q. How do isotopic effects of deuterium in dGTP-d14 (dilithium) influence enzymatic incorporation rates in DNA polymerase assays, and how can kinetic discrepancies be resolved?

  • Methodological Answer : Deuterium’s mass difference may reduce catalytic efficiency (kcat/KM) by 2–5% due to altered transition-state dynamics. Design stopped-flow fluorescence assays to measure real-time incorporation rates. Address contradictions by normalizing data to enzyme activity controls and comparing with non-deuterated dGTP. Use Arrhenius plots to isolate temperature-dependent isotopic effects .

Q. What experimental strategies mitigate signal interference when using dGTP-d14 (dilithium) in isotope-ratio mass spectrometry (IRMS) for metabolic flux analysis?

  • Methodological Answer : Pre-treat samples with anion-exchange chromatography to remove competing anions (e.g., ATP, GTP). Optimize IRMS parameters (e.g., ionization energy) to suppress background noise from non-deuterated species. Validate with spike-recovery experiments using known ratios of dGTP-d14 and natural-abundance dGTP .

Q. How can conflicting data on the thermodynamic stability of dGTP-d14 (dilithium) in aqueous vs. non-aqueous solvents be reconciled?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) under controlled humidity and solvent polarity. Contrast results with computational models (e.g., molecular dynamics simulations ) to assess solvent-deuterium interactions. Discrepancies often arise from buffer ionic strength or trace metal contaminants; include chelating agents (e.g., EDTA) in protocols .

Q. What statistical approaches are recommended for analyzing variability in dGTP-d14 (dilithium) batch-to-batch consistency across independent synthesis protocols?

  • Methodological Answer : Apply multivariate analysis (MVA) to batch data (e.g., isotopic enrichment, yield, purity). Use principal component analysis (PCA) to identify outliers and hierarchical clustering to group protocols with similar impurity profiles. Report confidence intervals for key metrics (e.g., 95% CI for deuterium content) .

Methodological Best Practices

  • Reproducibility : Document synthesis and storage conditions in line with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
  • Data Validation : Cross-validate isotopic purity using orthogonal techniques (e.g., HRMS + NMR) to avoid false positives from residual protons .
  • Ethical Reporting : Disclose deviations from published protocols and provide raw data in supplementary materials to enable independent verification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.